![molecular formula C10H15ClN2O2 B2403051 2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide CAS No. 2411276-00-9](/img/structure/B2403051.png)
2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of a chlorine atom, formation of the spirocyclic ring, and acetylation of the amine group. Researchers have employed various strategies, such as asymmetric synthesis, to access enantiomerically pure forms .
Molecular Structure Analysis
The molecular formula of 2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide suggests a spirocyclic system containing a nitrogen atom. The chlorine substitution at one of the carbon atoms contributes to its reactivity and pharmacological properties .
Future Directions
: Chen LY, Zaks A, Chackalamannil S, Dugar S. “Asymmetric Synthesis of Substituted 2-Azaspiro[3.5]nonan-1-ones: An Enantioselective Synthesis of the Cholesterol Absorption Inhibitor (+)-SCH 54016.” The Journal of Organic Chemistry, 1996, 61(23), 8341-8343. Link : Chemical structures retrieved from Sigma-Aldrich: 7-Azaspiro[3.5]nonan-2-one hydrochloride and (7-azaspiro[3.5]nonan-2-yl)methanol hydrochloride
properties
IUPAC Name |
2-chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c11-5-9(15)13-7-6-12-8(14)4-10(7)2-1-3-10/h7H,1-6H2,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMIVVCHWZOLCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NCC2NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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